Ispronicline

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a neuronal nicotinic acetylcholine receptor modulator; has antidepressant, neuroprotective, and cognitive effects; structure in first source

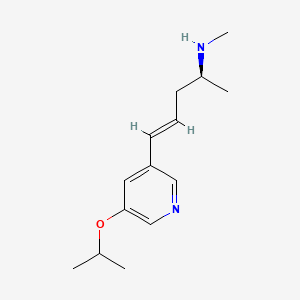

Structure

3D Structure

属性

IUPAC Name |

(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCVIAXDAUMJJP-PZBABLGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027512 | |

| Record name | Ispronicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252870-53-4 | |

| Record name | Ispronicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252870-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ispronicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ispronicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ispronicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISPRONICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ispronicline (TC-1734): A Deep Dive into its Mechanism of Action as a Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispronicline (TC-1734) is a novel, orally active, and brain-selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It has demonstrated pro-cognitive and neuroprotective effects in a variety of preclinical models, positioning it as a potential therapeutic agent for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinity, functional potency, and selectivity for nAChR subtypes. Furthermore, this document outlines the downstream signaling pathways modulated by this compound and provides detailed protocols for the key experiments utilized in its characterization.

Introduction

The cholinergic system plays a pivotal role in cognitive processes, including learning and memory. A decline in cholinergic function is a well-established hallmark of Alzheimer's disease. Nicotinic acetylcholine receptors, particularly the α4β2 subtype which is highly expressed in brain regions critical for cognition, have emerged as a key target for therapeutic intervention. This compound (TC-1734) was developed as a selective partial agonist for the α4β2 nAChR, aiming to provide cognitive enhancement with an improved safety and tolerability profile compared to full nicotinic agonists.[1][2] This document serves as a comprehensive technical resource on the molecular and cellular mechanisms underlying the therapeutic potential of this compound.

Molecular Interaction with Nicotinic Acetylcholine Receptors

This compound's primary mechanism of action is its interaction with neuronal nAChRs. Its binding affinity and functional activity have been characterized across various nAChR subtypes, revealing a distinct selectivity profile.

Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of this compound for different nAChR subtypes. These studies have consistently shown that this compound exhibits a high affinity for the α4β2 nAChR.

Table 1: this compound Binding Affinities (Ki) for various nAChR Subtypes

| nAChR Subtype | Ki (nM) | Reference |

| α4β2 | 11 | [3] |

| α7 | >10,000 | [3] |

| α3β4 | >10,000 | [3] |

This table summarizes the high-affinity and selective binding of this compound to the α4β2 nAChR subtype.

Functional Activity

As a partial agonist, this compound activates the α4β2 nAChR but elicits a submaximal response compared to the endogenous full agonist, acetylcholine, or other full nicotinic agonists like nicotine. This property is crucial as it may contribute to a wider therapeutic window by avoiding the overstimulation and subsequent desensitization of the receptor that can be associated with full agonists. The functional potency (EC50) and efficacy (Emax) of this compound have been determined using in vitro functional assays.

Table 2: this compound Functional Activity at the α4β2 nAChR

| Parameter | Value | Description | Reference |

| EC50 | Data not available in search results | Concentration for 50% of maximal effect | |

| Emax (% of Nicotine's maximal response) | Data not available in search results | Maximum achievable response |

(Note: Specific EC50 and Emax values for this compound were not available in the provided search results. This data is typically found in primary preclinical research publications.)

Downstream Signaling Pathways

Activation of α4β2 nAChRs by this compound initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive and neuroprotective effects. The influx of cations, particularly Ca2+, through the receptor channel is a critical initiating event.

Activation of the ERK/CREB Pathway

A key downstream pathway influenced by nAChR activation is the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade. Phosphorylation of ERK and subsequently CREB leads to the transcription of genes involved in synaptic plasticity, neuronal survival, and cognitive function. Studies have shown that nicotinic agonists can induce the phosphorylation of both ERK and CREB. While specific data for this compound is not detailed in the provided search results, its action as an α4β2 agonist suggests it likely modulates this pathway.

Physiological Effects

The molecular interactions of this compound translate into significant physiological effects at both the neuronal and systemic levels.

Enhanced Acetylcholine Release

In vivo microdialysis studies have demonstrated that this compound enhances the release of acetylcholine in cortical regions of the brain. This effect is likely mediated by the activation of presynaptic α4β2 nAChRs located on cholinergic nerve terminals, leading to a feedback loop that promotes further acetylcholine release. This increase in cortical acetylcholine is thought to contribute to the observed improvements in cognitive function.

Neuronal Activation

The administration of this compound leads to the activation of specific neuronal populations. This has been demonstrated through the induction of c-Fos, an immediate early gene often used as a marker for neuronal activity. Studies in rats have shown that this compound administration increases c-Fos expression in brain regions associated with stress and memory, such as the paraventricular nucleus of the hypothalamus.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Ki Determination

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human α4β2 nAChR are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Binding Assay: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the radioligand [3H]epibatidine and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., nicotine).

-

Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for EC50 and Efficacy Determination

Protocol:

-

Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the human α4β2 nAChR are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Drug Application: this compound is applied to the cell at various concentrations using a rapid solution exchange system. The resulting inward currents are recorded using a patch-clamp amplifier.

-

Data Acquisition: Currents are recorded in response to a range of this compound concentrations to generate a dose-response curve. The maximal response to a saturating concentration of a full agonist (e.g., nicotine) is also recorded to determine the relative efficacy of this compound.

-

Data Analysis: The peak current amplitude at each concentration is measured and plotted against the logarithm of the drug concentration. The data are fitted with the Hill equation to determine the EC50 and Emax values.

In Vivo Microdialysis for Acetylcholine Release

Protocol:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat and secured to the skull.

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (e.g., via subcutaneous injection).

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).

-

Data Analysis: Acetylcholine levels in the samples collected after drug administration are expressed as a percentage of the baseline levels (pre-drug administration).

c-Fos Immunohistochemistry for Neuronal Activation

Protocol:

-

Animal Treatment and Perfusion: Rats are administered this compound or vehicle. After a set time (e.g., 2 hours), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Tissue Processing: The brains are removed, post-fixed, and cryoprotected in a sucrose solution. Coronal sections of the brain are then cut on a cryostat or vibratome.

-

Immunostaining: The brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The sections are imaged using a fluorescence or confocal microscope. The number of c-Fos-positive cells in specific brain regions is quantified using image analysis software.

Western Blotting for ERK and CREB Phosphorylation

Protocol:

-

Cell or Tissue Lysis: Cells or brain tissue are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB). The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized on an imaging system. The membranes are often stripped and re-probed with antibodies for total ERK and CREB to normalize for protein loading.

-

Densitometry: The intensity of the bands is quantified using densitometry software.

Conclusion

This compound (TC-1734) is a selective partial agonist of the α4β2 nAChR with a well-defined mechanism of action. Its high affinity and selectivity for this receptor subtype, coupled with its ability to modulate key downstream signaling pathways and enhance cortical acetylcholine release, provide a strong rationale for its therapeutic potential in cognitive disorders. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other novel nAChR modulators. While clinical development of this compound was discontinued, the understanding of its mechanism of action remains valuable for the future design of therapeutics targeting the cholinergic system.

References

- 1. Cognitive enhancement in man with this compound, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel alpha4beta2 nicotinic acetylcholine receptor-selective agonist with cognition-enhancing and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Ispronicline's Affinity for α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and functional characteristics of ispronicline (also known as TC-1734) for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for therapeutic development. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to support research and drug development efforts in this area.

Core Data Summary: this compound Binding and Functional Parameters

This compound is recognized as a partial agonist for the α4β2 nAChR, demonstrating high-affinity binding to this receptor subtype.[1] The following table summarizes the key quantitative data reported for this compound's interaction with the α4β2 nAChR.

| Parameter | Value | Receptor Subtype | Species | Source |

| Binding Affinity (Ki) | 11 nM | α4β2 nAChR | Rat | [1][2] |

Note: Further specific quantitative data on EC50, IC50, and efficacy for this compound were not available in the public domain at the time of this review. The provided Ki value is a critical measure of the compound's binding potency.

Experimental Protocols

The determination of this compound's binding affinity and functional activity at the α4β2 nAChR involves several standard, yet highly specialized, experimental protocols. The methodologies outlined below are based on established techniques for characterizing nAChR ligands.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α4β2 nAChR.

Workflow:

Radioligand Binding Assay Workflow

Detailed Steps:

-

Membrane Preparation: Membranes are prepared from a source rich in α4β2 nAChRs, such as specific regions of the rat brain (e.g., thalamus, cortex) or cell lines (e.g., HEK293) stably expressing recombinant human α4 and β2 subunits.

-

Incubation: The prepared membranes are incubated with a specific radioligand that binds to the α4β2 nAChR, such as [³H]epibatidine or [³H]cytisine, at a concentration near its dissociation constant (Kd).

-

Competition: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or partial agonist, and to quantify its potency (EC50 or IC50) and efficacy.

Objective: To measure the electrophysiological response of α4β2 nAChRs to this compound and determine its functional properties.

Workflow:

Two-Electrode Voltage Clamp Workflow

Detailed Steps:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits.

-

Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of functional α4β2 nAChRs on the cell membrane.

-

Electrophysiological Recording: A two-electrode voltage clamp setup is used to clamp the oocyte's membrane potential at a fixed holding potential.

-

Compound Application: this compound, at various concentrations, is applied to the oocyte via a perfusion system.

-

Current Measurement: The resulting ion flow through the activated nAChR channels is measured as an inward current.

-

Data Analysis: The peak current response at each concentration is plotted to generate a dose-response curve, from which the EC50 (concentration for half-maximal activation) and the maximal efficacy (relative to a full agonist like acetylcholine) can be determined.

Objective: To assess the functional activity of this compound by measuring ion flux through the α4β2 nAChR.

Workflow:

References

Ispronicline's Selectivity Profile: A Focus on α4β2 with Implications for α7 and α3β4 Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Ispronicline Selectivity

Published data consistently emphasizes this compound's potent and selective interaction with the α4β2 nAChR. Information from commercial suppliers and scientific publications indicates a high affinity for this subtype. However, a comprehensive, publicly available dataset quantifying the binding affinities and functional potencies of this compound at the α7 and α3β4 nAChR subtypes is lacking. The available information is summarized in the table below, highlighting the absence of specific values for the subtypes of interest.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| α4β2 | This compound | Ki | 11 | |

| α7 | This compound | Ki | Not Reported | - |

| α3β4 | This compound | Ki | Not Reported | - |

| α4β2 | This compound | EC50 | Not Reported | - |

| α7 | This compound | EC50 | Not Reported | - |

| α3β4 | This compound | EC50 | Not Reported | - |

This table reflects the publicly available data at the time of this report. The absence of specific values for α7 and α3β4 subtypes underscores the research focus on this compound's α4β2 activity.

Experimental Protocols

The determination of a compound's selectivity for different nAChR subtypes involves a combination of radioligand binding assays and functional assays. The following are detailed methodologies representative of those used in the pharmacological characterization of nAChR ligands.

Radioligand Binding Assays for nAChR Subtype Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific nAChR subtypes (α7 and α3β4) by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell lines stably expressing the human nAChR subtype of interest (e.g., HEK-293 cells expressing α7 or α3β4 nAChRs).

-

Membrane preparations from these cells.

-

Radioligands:

-

For α7 nAChR: [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-Bungarotoxin.

-

For α3β4 nAChR: [³H]-Epibatidine or [³H]-A-85380 (in the presence of a masking ligand for other subtypes).

-

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cultured cells expressing the target nAChR subtype are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Competition Binding: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the assay buffer.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays for nAChR Subtype Potency (EC50/IC50) using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at a specific nAChR subtype by measuring ion channel activity.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α3 and β4).

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., ND96).

-

Agonist (e.g., acetylcholine) for determining antagonist activity.

-

Test compound (this compound).

Procedure:

-

Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. The oocytes are then injected with the cRNA encoding the nAChR subunits and incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: An injected oocyte is placed in a recording chamber and continuously perfused with the recording solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at a negative potential (e.g., -70 mV).

-

Compound Application:

-

Agonist testing (to determine EC50): Increasing concentrations of the test compound (this compound) are applied to the oocyte, and the resulting inward current is measured.

-

Antagonist testing (to determine IC50): The oocyte is co-perfused with a fixed concentration of an agonist (e.g., acetylcholine at its EC50) and increasing concentrations of the test compound. The inhibition of the agonist-induced current is measured.

-

-

Data Analysis: The peak current response at each concentration is measured. Concentration-response curves are generated by plotting the current amplitude against the logarithm of the compound concentration. The data are fitted to a sigmoidal dose-response equation to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in this compound's selectivity and a typical experimental workflow for its characterization.

Conclusion

This compound is a well-characterized selective partial agonist of the α4β2 nAChR. While its high selectivity over other nAChR subtypes, including α7 and α3β4, is frequently cited, the specific quantitative data to fully delineate this selectivity profile in the public domain is limited. The focus on α4β2 in the development of this compound for cognitive disorders has likely directed the research and publication priorities. For a comprehensive understanding of this compound's interaction with α7 and α3β4 nAChRs, further studies with publicly reported binding affinity and functional potency data would be required. The experimental protocols described herein provide a standard framework for conducting such investigations, which are crucial for the continued exploration of the therapeutic potential of nAChR modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of AZD3480 on cognition in patients with mild-to-moderate Alzheimer's disease: a phase IIb dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and safety profile of this compound (TC-1734), a new brain nicotinic receptor partial agonist, in young healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of TC-1734 (AZD3480), a selective neuronal nicotinic receptor agonist, on cognitive performance and the EEG of young healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cognitive enhancement in man with this compound, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Ispronicline in Rodent Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ispronicline (TC-1734) is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential for cognitive enhancement in preclinical rodent models.[1][2] A striking characteristic of this compound is the disconnect between its relatively short pharmacokinetic half-life and the long-lasting pro-cognitive effects it elicits.[2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodent models, details established experimental protocols for such studies, and visualizes key processes through diagrammatic representations. While extensive quantitative pharmacokinetic data for this compound in rodents is not widely available in the public domain, this guide synthesizes the known information and provides standardized methodologies for researchers in the field.

Core Pharmacokinetic Profile of this compound in Rodents

The most consistently reported pharmacokinetic parameter for this compound in rodent models is its plasma half-life.

Table 1: Reported Pharmacokinetic Parameters of this compound in Rats

| Parameter | Species | Value | Route of Administration | Reference |

| Half-life (t½) | Rat | ~2 hours | Not Specified | [2] |

This compound is known to be orally active and brain-selective.[1] Preclinical studies have utilized both oral and subcutaneous routes of administration. Following administration, this compound is metabolized, with one identified metabolite being the N-desalkylated form, TC-1784. Toxicity studies in mice and rats have shown that this compound is well-tolerated following both acute and chronic oral administration.

Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of the α4β2 nAChR, a key receptor involved in cholinergic neurotransmission and cognitive processes. The binding of this compound to this receptor initiates a cascade of downstream events that are believed to underlie its cognitive-enhancing properties.

Caption: this compound signaling pathway.

Experimental Protocols for Rodent Pharmacokinetic Studies

The following sections detail standardized methodologies for conducting pharmacokinetic studies of compounds like this compound in rodent models.

Animal Models

-

Species: Male Wistar or Sprague-Dawley rats are commonly used. For mice, strains such as C57BL/6 or CD-1 are often selected.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the experimental protocol.

Dosing and Administration

-

Dose Formulation: this compound for oral administration can be formulated as a solution or suspension in a suitable vehicle such as water, saline, or a solution of 0.5% methylcellulose. For intravenous administration, this compound should be dissolved in a sterile, isotonic solution.

-

Routes of Administration:

-

Oral (PO): Administered via oral gavage.

-

Intravenous (IV): Administered as a bolus injection or infusion, typically into the tail vein.

-

Subcutaneous (SC): Administered as an injection under the skin, usually in the dorsal region.

-

Caption: Dosing and administration workflow.

Blood Sampling

-

Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via terminal cardiac puncture. For serial sampling from the same animal, cannulation of the jugular or carotid artery is often employed.

-

Time Points: For a typical pharmacokinetic study, blood samples are collected at pre-dose (0) and at multiple time points post-dose, for example: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Caption: Blood sampling and processing workflow.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: A C18 reverse-phase column is commonly used for separation. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Conclusion

This compound exhibits a noteworthy pharmacological profile, with a short half-life in rats that belies its prolonged cognitive-enhancing effects. While detailed quantitative pharmacokinetic data in rodent models are sparse in the public domain, this guide provides a framework of the known characteristics and outlines the standardized experimental protocols necessary for conducting such research. The provided diagrams for the signaling pathway and experimental workflows offer a clear visual aid for understanding the key processes involved in the preclinical evaluation of this compound. Further research to fully elucidate the complete pharmacokinetic profile of this compound in various rodent models is warranted to better understand the exposure-response relationship and to support its continued development.

References

The Rise and Fall of a Promising Nootropic: A Technical History of AZD-3480 (Ispronicline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3480, also known as Ispronicline and TC-1734, emerged from the laboratories of Targacept, Inc. as a novel chemical entity with the potential to address significant unmet needs in cognitive dysfunction. This technical guide provides an in-depth chronicle of the discovery and development of AZD-3480, from its promising preclinical profile to its eventual discontinuation. The journey of this selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist offers valuable insights into the complexities of developing therapeutics for central nervous system (CNS) disorders.

Discovery and Preclinical Development

This compound was designed as a selective partial agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2] These receptors are widely expressed in the brain and are implicated in various cognitive functions, including learning, memory, and attention.[3][4] The rationale for developing a selective α4β2 agonist was rooted in the understanding that cholinergic deficits are a hallmark of several neurodegenerative and psychiatric disorders, most notably Alzheimer's disease.[5]

Preclinical Pharmacology

Preclinical studies in various animal models demonstrated this compound's potential for cognitive enhancement. In rodent models, the compound showed memory-enhancing properties. A notable characteristic observed in preclinical studies was the long duration of memory improvement, lasting from 18 hours to 2 days, which was in stark contrast to its relatively short half-life of approximately 2 hours in rats.

Table 1: Preclinical Data Summary for AZD-3480 (this compound)

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | ~11 nM | Rat brain membranes | |

| Receptor Selectivity | Partial agonist at α4β2 nAChR | In vitro assays | |

| Pharmacokinetic Half-life | ~2 hours | Rat | |

| Cognitive Enhancement | Potent improvement in memory | Rodent models (object recognition, radial arm maze) |

Experimental Protocols: Preclinical

Detailed experimental protocols for the preclinical evaluation of AZD-3480 are not extensively available in the public domain. However, based on standard pharmacological practices and the cited literature, the following methodologies were likely employed:

-

Radioligand Binding Assays: These assays would have been used to determine the binding affinity (Ki) of this compound for the α4β2 nAChR. The general procedure involves incubating membranes from rat brain or cells expressing the recombinant human α4β2 receptor with a radiolabeled ligand (e.g., [³H]-epibatidine) in the presence of varying concentrations of this compound. The amount of bound radioactivity is then measured to calculate the Ki value.

-

In Vitro Functional Assays (e.g., Patch-Clamp Electrophysiology): To determine the functional activity of this compound as a partial agonist, whole-cell patch-clamp recordings would have been performed on cells expressing α4β2 nAChRs. This technique allows for the measurement of ion channel currents in response to the application of the compound, revealing its agonistic properties.

-

Animal Models of Cognitive Impairment: To assess in vivo efficacy, various rodent models would have been utilized. These could include:

-

Object Recognition Test: This test assesses learning and memory by measuring the time a rodent spends exploring a novel object compared to a familiar one.

-

Radial Arm Maze: This maze is used to evaluate spatial learning and working memory by requiring the animal to learn the locations of food rewards in different arms of the maze.

-

Clinical Development

The promising preclinical data for this compound led to its advancement into clinical trials. In December 2005, Targacept entered into a global license and research collaboration agreement with AstraZeneca for the development and commercialization of TC-1734 (subsequently named AZD-3480).

Phase I Clinical Trials

Phase I studies in healthy young male volunteers were conducted to evaluate the safety, tolerability, and pharmacokinetics of AZD-3480. These studies utilized a double-blind, placebo-controlled design with both single ascending doses and multiple ascending doses.

Table 2: Phase I Clinical Trial Data for AZD-3480 (this compound) in Healthy Volunteers

| Parameter | Single Ascending Dose | Multiple Ascending Dose | Reference |

| Dose Range | 2 - 320 mg | 50, 100, 200 mg (once daily for 10 days) | |

| Time to Cmax | ~1-2 hours | Not specified | |

| Terminal Half-life (t1/2) | 3 - 5.3 hours | 2.7 - 8.8 hours | |

| Adverse Events | Mild to moderate; most frequent were dizziness and headache | Mild to moderate; most frequent were dizziness and headache |

Phase II Clinical Trials

AZD-3480 was subsequently investigated in Phase II clinical trials for several indications, including Alzheimer's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and cognitive dysfunction in schizophrenia.

A Phase IIb dose-finding study, known as the Sirocco trial, was initiated to evaluate the efficacy and safety of AZD-3480 in patients with mild-to-moderate Alzheimer's disease.

Table 3: Phase IIb Clinical Trial (Sirocco) Data for AZD-3480 in Alzheimer's Disease

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, active-comparator (donepezil) | |

| Patient Population | 567 patients with mild-to-moderate Alzheimer's disease | |

| Treatment Arms | AZD-3480 (5 mg, 20 mg, 35/100 mg), Donepezil (10 mg), Placebo | |

| Primary Outcome | Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | |

| Results | Inconclusive; neither AZD-3480 nor donepezil showed a statistically significant improvement over placebo on the ADAS-Cog. Some improvement was seen on secondary measures (MMSE and ADCS-CGIC) at the 20mg dose. |

A Phase II clinical trial was conducted to assess the efficacy of AZD-3480 in adults with ADHD. This study employed a within-subjects, randomized, placebo-controlled, double-blind crossover design.

Table 4: Phase II Clinical Trial Data for AZD-3480 in Adult ADHD

| Parameter | Details | Reference |

| Study Design | Within-subjects, randomized, placebo-controlled, double-blind crossover | |

| Patient Population | 30 adults with ADHD (24 in intent-to-treat analysis) | |

| Treatment Arms | AZD-3480 (5 mg and 50 mg), Placebo | |

| Primary Outcome | Investigator Rated Conners Adult ADHD Rating Scale (CAARS-INV) Total ADHD Symptoms Score and Stop Signal Task (SST) performance | |

| Results | Statistically significant improvement in total ADHD symptoms and SST performance with the 50 mg dose of AZD-3480. |

A Phase IIb trial, known as the HALO trial, investigated the efficacy of AZD-3480 for cognitive dysfunction in schizophrenia.

Table 5: Phase IIb Clinical Trial (HALO) Data for AZD-3480 in Schizophrenia

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled | |

| Primary Outcome | Improvement on various cognitive domains measured by the IntegNeuro computerized test battery | |

| Results | Did not meet the trial's criteria for statistical significance on the primary endpoints. |

Mechanism of Action and Signaling Pathways

AZD-3480 exerts its effects as a partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor. Activation of this receptor, a ligand-gated ion channel, leads to the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization and can trigger a cascade of downstream signaling events. While specific studies detailing the downstream signaling of AZD-3480 are limited, the general pathways activated by α4β2 nAChR agonists are understood to contribute to neuroprotection and synaptic plasticity. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.

Caption: Simplified signaling pathway of AZD-3480 via the α4β2 nAChR.

Development Timeline and Discontinuation

The development of AZD-3480 was marked by a series of strategic decisions by Targacept and AstraZeneca, ultimately leading to its discontinuation.

Caption: Key milestones in the development and discontinuation of AZD-3480.

Despite promising results in the ADHD trial, the inconclusive findings in the larger Alzheimer's disease and schizophrenia studies likely contributed to a shift in the development strategy. In March 2013, AstraZeneca returned the rights for AZD-3480 to Targacept. Targacept initiated a further Phase IIb study in Alzheimer's disease in 2011, but ultimately, in July 2014, the development of this compound for Alzheimer's disease was discontinued.

Conclusion

The story of AZD-3480 (this compound) is a testament to the challenging landscape of CNS drug development. While demonstrating a clear biological mechanism of action and promising preclinical and early clinical signals in some indications, the compound failed to meet the rigorous efficacy standards required for advancement in larger, more definitive trials for Alzheimer's disease and schizophrenia. The positive findings in ADHD suggest that selective α4β2 nAChR partial agonists may still hold therapeutic potential for certain patient populations. The comprehensive data gathered throughout the development of AZD-3480, from its molecular interactions to its clinical effects, provides a valuable case study for researchers and scientists in the field, informing future efforts to develop novel treatments for cognitive disorders.

References

- 1. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cognitive enhancement in man with this compound, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Ispronicline's Impact on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ispronicline (also known as TC-1734) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for cognitive function and neuroprotection. With a high affinity for the α4β2 subtype, this compound demonstrates a favorable pharmacological profile, exhibiting selectivity over other nAChR subtypes and a reduced side-effect profile compared to full agonists like nicotine. This document provides a comprehensive overview of the effects of this compound on cholinergic neurotransmission, including its receptor binding and functional activity, its influence on neurotransmitter release, and the intracellular signaling cascades it initiates. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its mechanism of action.

Introduction to this compound and Cholinergic Neurotransmission

The cholinergic system, integral to cognitive processes such as learning, memory, and attention, is primarily mediated by the neurotransmitter acetylcholine (ACh). Nicotinic acetylcholine receptors, a major class of cholinergic receptors, are ligand-gated ion channels that are widely distributed throughout the brain. The α4β2 nAChR subtype is the most abundant high-affinity nicotinic receptor in the central nervous system and has been a primary target for therapeutic development for cognitive disorders, including Alzheimer's disease and age-associated memory impairment.

This compound emerges as a significant compound due to its selective partial agonism at the α4β2 nAChR.[1] As a partial agonist, it elicits a submaximal receptor response compared to a full agonist, a characteristic that is thought to contribute to its improved tolerability. Its selectivity for the α4β2 subtype over other nAChRs, such as those found in autonomic ganglia and neuromuscular junctions, further enhances its therapeutic potential by minimizing peripheral side effects.[1] This guide delves into the technical details of this compound's interaction with the cholinergic system.

Quantitative Pharmacodynamics of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays to determine its binding affinity and functional efficacy at different nAChR subtypes.

Receptor Binding Affinity

This compound exhibits a high affinity for the α4β2 nAChR subtype. The primary quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand.

| Receptor Subtype | Ligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| α4β2 | This compound | Rat brain membranes / Mammalian cells expressing human α4β2 | 11 | [1][2] |

| α7 | This compound | - | High selectivity for α4β2 over α7 | [2] |

| α3β4 | This compound | - | High selectivity for α4β2 over α3β4 |

Functional Activity as a Partial Agonist

The partial agonist activity of this compound at α4β2 nAChRs has been demonstrated in functional assays, which measure the drug's ability to elicit a biological response (e.g., ion flux or changes in membrane potential). Key parameters include the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that produces 50% of its maximal effect, and the maximal efficacy (Eₘₐₓ), which is the maximum response achievable by the drug, often expressed as a percentage of the response to a full agonist like acetylcholine or nicotine.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| α4β2 | Functional Assays | Agonist Activity | Partial Agonist |

Note: Specific EC₅₀ and Eₘₐₓ values for this compound across a range of nAChR subtypes are not consistently reported in publicly available literature.

In Vivo Effects on Neurotransmitter Release

This compound's activity at presynaptic α4β2 nAChRs modulates the release of several key neurotransmitters, including acetylcholine and dopamine. These effects are typically quantified using in vivo microdialysis.

Acetylcholine Release

Activation of presynaptic α4β2 nAChRs on cholinergic terminals is known to facilitate acetylcholine release. While specific quantitative data for this compound's effect on acetylcholine release from microdialysis studies is limited in the available literature, other nicotinic agonists have been shown to increase cortical acetylcholine levels.

| Brain Region | Drug | Dose | Change in ACh Release | Reference |

| Rat Cortex | RJR-2403 (nicotinic agonist) | 1.2-7.2 µmol/kg, s.c. | Up to 90% increase |

Dopamine Release

The α4β2 nAChRs are also present on dopaminergic terminals, and their activation can enhance dopamine release, particularly in reward-related brain regions like the nucleus accumbens and prefrontal cortex. The partial agonism of this compound is thought to modulate this dopamine release in a manner that may contribute to its therapeutic effects without the high abuse potential of full agonists.

| Brain Region | Drug | Dose | Change in Dopamine Release | Reference |

| Rat Cortex | RJR-2403 (nicotinic agonist) | 1.2-7.2 µmol/kg, s.c. | Up to 131% increase |

Note: The data presented for neurotransmitter release is for a structurally related nicotinic agonist and serves to illustrate the expected effects of an α4β2 agonist. Specific microdialysis data for this compound is not widely available.

Signaling Pathways Activated by this compound

The binding of this compound to α4β2 nAChRs initiates a cascade of intracellular signaling events that are believed to underlie its long-term effects on neuronal function and survival. While the primary action of nAChRs is ion channel opening, leading to cation influx and neuronal depolarization, there is growing evidence for the involvement of second messenger systems.

PI3K/Akt Signaling Pathway

Activation of α4β2 nAChRs can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and synaptic plasticity.

References

Preclinical Profile of Ispronicline: An In-Depth Technical Guide on a Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispronicline (TC-1734) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential as a cognitive-enhancing agent in a range of preclinical studies. Developed by Targacept, this compound has shown efficacy in animal models of learning and memory, suggesting its potential for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Attributes

This compound is an orally active compound with high binding affinity for the α4β2 nAChR.[1][2] It exhibits marked central nervous system (CNS) selectivity, with no detectable effects on muscle or ganglionic nAChRs at therapeutic doses.[1][2] A key characteristic of this compound is its long-lasting cognitive enhancement effects, which persist far beyond its plasma half-life in rats, suggesting a durable pharmacodynamic effect on neural circuits underlying memory.[1]

Efficacy in Preclinical Models of Cognition

Preclinical evaluation of this compound has centered on rodent models of learning and memory, primarily the Novel Object Recognition (NOR) test and the Radial Arm Maze (RAM). These assays assess different facets of cognition, including recognition memory and spatial working memory, respectively.

Novel Object Recognition (NOR) Test

The NOR test is a measure of recognition memory and relies on the innate tendency of rodents to explore novel objects more than familiar ones.

Table 1: this compound Efficacy in the Novel Object Recognition Test

| Species | Dosing Regimen | Key Findings | Reference |

| Rat | Acute, Oral | Dose-dependently increased the discrimination index, indicating enhanced recognition memory. | |

| Rat | Acute, Oral | Demonstrated a prolonged duration of action, with cognitive enhancement observed up to 24 hours post-dose. |

Experimental Protocol: Novel Object Recognition (NOR) Test

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A circular open-field arena.

-

Habituation: Animals are habituated to the testing arena for a set period on consecutive days prior to the familiarization phase.

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a defined period (e.g., 5 minutes).

-

Inter-trial Interval: A delay is introduced between the familiarization and test phases (e.g., 1 to 24 hours).

-

Test Phase: One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.

-

Data Analysis: The discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Radial Arm Maze (RAM)

The RAM is employed to assess spatial working and reference memory. Working memory is evaluated by the ability of the animal to remember which arms of the maze it has already visited to retrieve a food reward, thus avoiding re-entry into depleted arms.

Table 2: this compound Efficacy in the Radial Arm Maze

| Species | Dosing Regimen | Key Findings | Reference |

| Rat | Acute, Oral | Significantly reduced the number of working memory errors in a dose-dependent manner. | |

| Rat | Repeated (6 days), Oral | Maintained a significant reduction in working memory errors over a broad dose range. |

Experimental Protocol: Radial Arm Maze (RAM)

-

Animals: Male Sprague-Dawley rats, typically food-restricted to maintain motivation.

-

Apparatus: An elevated eight-arm radial maze with a central platform. Each arm contains a food well at the end.

-

Procedure: At the beginning of each trial, all arms are baited with a food reward. The rat is placed on the central platform and allowed to freely explore the maze.

-

Error Types:

-

Working Memory Error: Re-entry into an arm from which the reward has already been consumed.

-

Reference Memory Error: Entry into an arm that is never baited (in paradigms where this is a variable).

-

-

Trial Completion: A trial is complete when all baited arms have been visited or a set time has elapsed.

-

Data Analysis: The primary endpoint is the number of working memory errors. Latency to complete the maze and the number of reference memory errors are also recorded.

Mechanism of Action and Signaling Pathways

This compound's cognitive-enhancing effects are mediated through its action as a partial agonist at α4β2 nAChRs. Activation of these receptors is known to modulate the release of several neurotransmitters, including acetylcholine and dopamine, in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.

The binding of this compound to the α4β2 nAChR leads to a conformational change in the receptor, opening its ion channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuron, leading to the activation of voltage-gated calcium channels and a further increase in intracellular calcium. This cascade of events is believed to trigger downstream signaling pathways that are crucial for synaptic plasticity and memory formation.

Figure 1: Proposed signaling pathway for this compound-mediated cognitive enhancement.

While direct evidence for this compound's modulation of specific downstream effectors like ERK and CREB is not extensively published, the activation of these pathways is a known consequence of α4β2 nAChR stimulation and is strongly implicated in long-term potentiation (LTP) and memory consolidation.

Experimental Workflows

The preclinical assessment of a cognitive enhancer like this compound follows a structured workflow designed to establish efficacy and elucidate the mechanism of action.

Figure 2: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusions and Future Directions

The preclinical data for this compound strongly support its profile as a selective α4β2 nAChR partial agonist with robust cognitive-enhancing properties. Its efficacy in validated animal models of learning and memory, coupled with a prolonged duration of action, underscores its therapeutic potential. Further research to fully elucidate the downstream signaling cascades, including the specific roles of second messengers and protein kinases, will provide a more complete understanding of its mechanism of action. Additionally, exploring the efficacy of this compound in a wider range of preclinical models of cognitive impairment will be crucial in defining its full therapeutic scope.

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Ispronicline in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the subcutaneous (s.c.) administration of Ispronicline to mice, a common procedure in preclinical research for studying its effects on the central nervous system. This compound is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential cognitive-enhancing properties[1][2]. Proper administration technique is crucial for ensuring accurate dosing, minimizing animal stress, and obtaining reliable experimental data.

Principle and Mechanism of Action

This compound acts as a partial agonist at the α4β2 nAChRs, which are widely expressed in the brain and play a key role in cognitive functions such as learning and memory. By binding to these receptors, this compound modulates the release of various neurotransmitters, including acetylcholine and dopamine, which are involved in synaptic plasticity and neuronal signaling. This modulation is thought to underlie its observed memory-enhancing effects in rodent models[1][3].

Signaling Pathway

The binding of this compound to the α4β2 nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel, allowing the influx of cations such as Na+ and Ca2+. The resulting depolarization of the neuronal membrane can trigger downstream signaling cascades, influencing neurotransmitter release and gene expression.

Caption: this compound signaling pathway.

Materials and Reagents

-

This compound (TC-1734) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL)

-

Sterile needles (e.g., 26-30 gauge)

-

Animal scale

-

70% Ethanol for disinfection

-

Appropriate personal protective equipment (PPE)

Experimental Protocols

Vehicle Preparation

A commonly used vehicle for subcutaneous administration of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween-80, and saline.

Protocol:

-

Prepare the vehicle by combining the following components in a sterile tube in the specified order:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex the solution thoroughly until it is a clear and homogenous mixture.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

This compound Solution Preparation

Protocol:

-

Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

-

To prepare the final dosing solution, add the this compound stock solution to the vehicle mixture. For instance, to achieve a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the prepared vehicle (consisting of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline)[3].

-

Vortex the final solution until the this compound is completely dissolved and the solution is clear.

Animal Handling and Dosing

The subcutaneous injection is typically administered in the loose skin over the scruff of the neck or the flank.

Protocol:

-

Weigh the mouse to determine the precise injection volume.

-

Restrain the mouse by grasping the loose skin at the nape of the neck. This will create a "tent" of skin.

-

Wipe the injection site with 70% ethanol.

-

Insert a new, sterile needle (26-30 gauge) at the base of the skin tent at a 30-45 degree angle.

-

Gently pull back the syringe plunger to ensure the needle is not in a blood vessel (aspirate). If no blood appears, proceed with the injection.

-

Inject the calculated volume of the this compound solution slowly and steadily.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent backflow.

-

Return the mouse to its cage and monitor for any adverse reactions.

Post-Injection Monitoring

It is important to monitor the animals for at least a few hours post-injection for any signs of distress, including:

-

Changes in behavior or activity

-

Signs of pain or irritation at the injection site

-

Any other abnormal clinical signs

Data Presentation

Table 1: this compound Dosing Parameters for Subcutaneous Administration in Rodents

| Parameter | Value | Species | Purpose / Effect | Reference |

| Dose Range | 10 - 30 mg/kg | Rat | c-Fos expression in the forebrain | |

| Effective Dose | 30 mg/kg | Rat | Significant increase in c-Fos immunoreactive cells in the PVN | |

| Injection Volume | 5 - 10 mL/kg | Mouse | General guideline for s.c. injections | |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | Solubilization of this compound |

Note: Doses should be scaled appropriately for mice and the specific experimental goals.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | ~2 hours | Rat | Not specified |

Note: Pharmacokinetic parameters can vary depending on the vehicle, dose, and specific strain of the animal.

Experimental Workflow Visualization

Caption: Experimental workflow for subcutaneous administration.

References

- 1. Cognitive enhancement in man with this compound, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel alpha4beta2 nicotinic acetylcholine receptor-selective agonist with cognition-enhancing and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispronicline (also known as TC-1734) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential cognitive-enhancing effects.[1][2] While its development for Attention-Deficit/Hyperactivity Disorder (ADHD) was discontinued, the compound remains a valuable tool for preclinical research into the role of the nicotinic cholinergic system in cognitive functions relevant to ADHD, such as attention, impulsivity, and working memory. These application notes provide detailed protocols for administering this compound and assessing its effects in key behavioral assays used to model ADHD-like symptoms in rodents.

Mechanism of Action

This compound acts as a partial agonist at α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain.[3] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This modulation of neuronal excitability is believed to underlie the pro-cognitive effects of nicotinic agonists. The signaling cascade following α4β2 nAChR activation can involve multiple downstream pathways, including the PI3K-Akt pathway, which is implicated in neuroprotection and synaptic plasticity.

Data Presentation

While specific quantitative data for this compound in dedicated ADHD animal models is limited in publicly available literature, the following tables provide a template for how to structure and present data from the described behavioral assays. Representative data from studies using other nicotinic agonists or standard ADHD medications are included for illustrative purposes.

Table 1: Effect of this compound on Five-Choice Serial Reaction Time Task (5-CSRTT) Performance

| Treatment Group | Dose (mg/kg) | Accuracy (%) | Premature Responses | Omissions | Correct Response Latency (s) |

| Vehicle | - | 80 ± 5 | 15 ± 3 | 10 ± 2 | 0.8 ± 0.1 |

| This compound | 0.1 | ||||

| This compound | 0.3 | ||||

| This compound | 1.0 | ||||

| Reference: Methylphenidate | 1.0 | 88 ± 4 | 8 ± 2 | 7 ± 1 | 0.7 ± 0.1 |

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data for this compound to be filled in by the researcher.

Table 2: Effect of this compound on Y-Maze Performance

| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) | Total Arm Entries |

| Vehicle | - | 55 ± 4 | 25 ± 3 |

| This compound | 0.1 | ||

| This compound | 0.3 | ||

| This compound | 1.0 | ||

| Reference: Atomoxetine | 1.0 | 68 ± 5* | 24 ± 2 |

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data for this compound to be filled in by the researcher.

Table 3: Effect of this compound on Open-Field Test Performance

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |

| Vehicle | - | 3500 ± 300 | 45 ± 5 | 30 ± 4 |

| This compound | 0.1 | |||

| This compound | 0.3 | |||

| This compound | 1.0 | |||

| Reference: Amphetamine | 1.0 | 5500 ± 400 | 60 ± 6 | 45 ± 5* |

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data for this compound to be filled in by the researcher.

Experimental Protocols

The following are detailed protocols for conducting the three key behavioral assays relevant to ADHD research.

Five-Choice Serial Reaction Time Task (5-CSRTT)

This task assesses visuospatial attention and motor impulsivity.

Apparatus:

-

An operant conditioning chamber with five square apertures arranged horizontally on a curved wall.

-

Each aperture is equipped with a stimulus light and an infrared detector to register nose pokes.

-

A food magazine on the opposite wall dispenses reward pellets.

Procedure:

-

Habituation and Pre-training:

-

Habituate the animals to the test chamber for 10-15 minutes per day for 2-3 days.

-

Train the animals to retrieve a food reward from the magazine.

-

Gradually introduce the requirement of a nose poke into an illuminated aperture to receive a reward.

-

-

Training:

-

Begin with a long stimulus duration (e.g., 30 seconds) and a short inter-trial interval (ITI) (e.g., 2 seconds).

-

As the animal's performance improves (e.g., >80% accuracy and <20% omissions), gradually decrease the stimulus duration and increase the ITI to the desired parameters for testing (e.g., 0.5-1 second stimulus duration, 5-second ITI).

-

-

Testing:

-

Administer this compound or vehicle at the desired dose and route of administration (e.g., subcutaneous, intraperitoneal) at a specified time before the session (e.g., 30 minutes).

-

Place the animal in the chamber and begin the session.

-

A typical session consists of 100 trials or lasts for a maximum of 30 minutes.

-

-

Data Collection:

-

Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) x 100.

-

Premature Responses: Number of responses made during the ITI before the stimulus light is presented.

-

Omissions: Number of trials in which no response is made.

-

Correct Response Latency: Time from stimulus onset to a correct nose poke.

-

Reward Latency: Time from a correct response to retrieval of the food pellet.

-

Y-Maze Spontaneous Alternation

This task assesses spatial working memory, a cognitive domain often impaired in ADHD.

Apparatus:

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at 120-degree angles from each other.

Procedure:

-

Habituation:

-

Handle the animals for a few days prior to testing to reduce stress.

-

Allow animals to acclimate to the testing room for at least 30 minutes before the trial.

-

-

Testing:

-

Administer this compound or vehicle as required.

-

Place the animal at the end of one arm, facing away from the center.

-

Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries using a video camera and tracking software. An arm entry is typically defined as all four paws entering the arm.

-

-

Data Analysis:

-

Spontaneous Alternation (%): (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as a sequence of three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA).

-

Total Arm Entries: The total number of times the animal enters any arm, used as a measure of general locomotor activity.

-

Open-Field Test

This assay is used to assess general locomotor activity and anxiety-like behavior. In the context of ADHD models, it is primarily used to measure hyperactivity.

Apparatus:

-

A square or circular arena with high walls to prevent escape (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats). The arena is typically made of a non-porous material for easy cleaning.

Procedure:

-

Habituation:

-

Acclimate the animals to the testing room for at least 30-60 minutes before the test. The room should be quiet and have consistent lighting.

-

-

Testing:

-

Administer this compound or vehicle.

-

Gently place the animal in the center of the open-field arena.

-

Allow the animal to explore freely for a predetermined duration (e.g., 10-30 minutes).

-

Record the session using a video camera mounted above the arena.

-

-

Data Analysis:

-

Total Distance Traveled: The total distance the animal moves during the session. This is a primary measure of locomotor activity.

-

Time Spent in the Center Zone: The amount of time the animal spends in the central, more exposed area of the arena. This is often used as a measure of anxiety-like behavior.

-

Rearing Frequency: The number of times the animal stands on its hind legs. This can be an indicator of exploratory behavior or hyperactivity.

-

Ambulatory Time vs. Resting Time: The duration the animal is in motion versus stationary.

-

Conclusion

This compound, as a selective α4β2 nAChR partial agonist, serves as a critical pharmacological tool for investigating the role of the nicotinic cholinergic system in cognitive processes relevant to ADHD. The protocols outlined in these application notes provide a standardized framework for assessing the effects of this compound on attention, impulsivity, working memory, and hyperactivity in rodent models. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a better understanding of the neurobiology of ADHD and the potential of nicotinic agents as therapeutic interventions.

References

- 1. Cognitive enhancement in man with this compound, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel alpha4beta2 nicotinic acetylcholine receptor-selective agonist with cognition-enhancing and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The α4β2 nicotine acetylcholine receptor agonist this compound induces c-Fos expression in selective regions of the rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ispronicline Solutions: Long-Term Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction